N-去甲左米曲坦-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

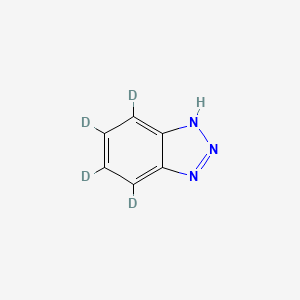

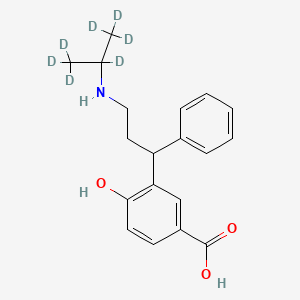

N-Desmethyl Zolmitriptan-d3 is a deuterium-labeled analogue of N-Desmethyl Zolmitriptan, which is a metabolite of Zolmitriptan. Zolmitriptan is a selective serotonin receptor agonist used primarily for the treatment of migraines. The deuterium labeling in N-Desmethyl Zolmitriptan-d3 is used to study the pharmacokinetics and metabolic profiles of the compound .

科学研究应用

N-Desmethyl Zolmitriptan-d3 is used extensively in scientific research, particularly in the fields of:

Chemistry: As a stable isotope-labeled compound, it is used in studies involving reaction mechanisms and metabolic pathways.

Biology: It is used to trace the metabolic fate of Zolmitriptan in biological systems.

Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Zolmitriptan, aiding in the development of more effective migraine treatments.

Industry: It is used in the quality control and validation of pharmaceutical products containing Zolmitriptan .

作用机制

Target of Action

N-Desmethyl Zolmitriptan-d3, a metabolite of Zolmitriptan, primarily targets the 5-HT (1B/1D/1F) receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in various physiological processes, including the regulation of mood, appetite, and sleep .

Mode of Action

N-Desmethyl Zolmitriptan-d3 acts as an agonist at the 5-HT (1B/1D/1F) receptors . This means it binds to these receptors and activates them, mimicking the action of serotonin. The activation of these receptors leads to vasoconstriction of extracerebral blood vessels and reduction of neurogenic inflammation . This interaction and the resulting changes contribute to the relief of migraine symptoms .

Biochemical Pathways

It is known that the activation of 5-ht (1b/1d/1f) receptors leads to a cascade of events that result in the constriction of blood vessels and reduction of inflammation . These effects can help alleviate the symptoms of migraines.

Pharmacokinetics

Zolmitriptan, the parent compound of N-Desmethyl Zolmitriptan-d3, is metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2, and by monoamine oxidase (MAO) . This metabolism results in the formation of N-Desmethyl Zolmitriptan-d3 . The metabolite has a slightly longer half-life of approximately 3.5 hours

Result of Action

The activation of 5-HT (1B/1D/1F) receptors by N-Desmethyl Zolmitriptan-d3 leads to vasoconstriction and reduced inflammation . These effects can help alleviate the symptoms of migraines, such as headache, nausea, and sensitivity to light and sound .

Action Environment

The action, efficacy, and stability of N-Desmethyl Zolmitriptan-d3 can be influenced by various environmental factors. For instance, the presence of certain drugs, such as cytochrome P450 inhibitors like cimetidine, can affect the metabolism of Zolmitriptan and, consequently, the formation of N-Desmethyl Zolmitriptan-d3 . Additionally, individual factors, such as the patient’s age, liver function, and renal function, can also influence the pharmacokinetics and pharmacodynamics of N-Desmethyl Zolmitriptan-d3 .

生化分析

Biochemical Properties

N-Desmethyl Zolmitriptan-d3 interacts with various enzymes and proteins. It is metabolized by the human hepatic cytochrome P450 enzymes, primarily CYP1A2 . The metabolite is also involved in interactions with monoamine oxidase A (MAO A) .

Cellular Effects

The effects of N-Desmethyl Zolmitriptan-d3 on cells are not fully understood. Its parent compound, Zolmitriptan, has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that Zolmitriptan, the parent compound, binds with high affinity to human recombinant 5-HT1D and 5-HT1B receptors, and moderate affinity for 5-HT1A receptors . The binding interactions with these biomolecules could lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

It is known that Zolmitriptan has a half-life of approximately 3 hours . This suggests that the effects of N-Desmethyl Zolmitriptan-d3 may also change over time.

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of N-Desmethyl Zolmitriptan-d3 in animal models. Studies on Zolmitriptan have shown that its effects can vary with different dosages .

Metabolic Pathways

N-Desmethyl Zolmitriptan-d3 is involved in metabolic pathways mediated by the human hepatic cytochrome P450 enzymes, primarily CYP1A2 . It is also metabolized by monoamine oxidase A (MAO A) .

Transport and Distribution

It is known that Zolmitriptan is metabolized in the liver , suggesting that N-Desmethyl Zolmitriptan-d3 may also be transported and distributed in a similar manner.

Subcellular Localization

Given that its parent compound, Zolmitriptan, is metabolized in the liver , it is possible that N-Desmethyl Zolmitriptan-d3 may also be localized in the liver cells.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Zolmitriptan-d3 involves the incorporation of deuterium into the N-Desmethyl Zolmitriptan molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but common methods include the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of N-Desmethyl Zolmitriptan-d3 follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product .

化学反应分析

Types of Reactions

N-Desmethyl Zolmitriptan-d3 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, hydroxide ions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Desmethyl Zolmitriptan-d3 can lead to the formation of N-oxide derivatives, while reduction can yield fully hydrogenated compounds .

相似化合物的比较

Similar Compounds

N-Desmethyl Zolmitriptan: The non-deuterated analogue of N-Desmethyl Zolmitriptan-d3.

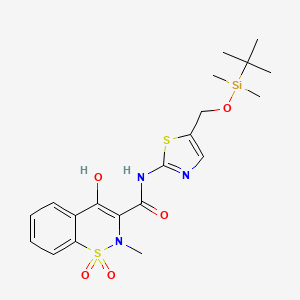

Zolmitriptan: The parent compound from which N-Desmethyl Zolmitriptan is derived.

Sumatriptan: Another triptan used for migraine treatment, but with different pharmacokinetic properties .

Uniqueness

N-Desmethyl Zolmitriptan-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic stability and bioavailability of the compound, making it a valuable tool for tracing and quantifying drug metabolism .

属性

IUPAC Name |

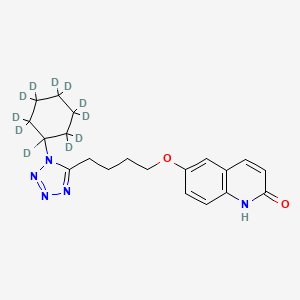

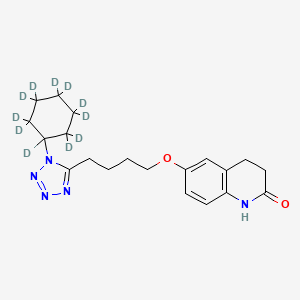

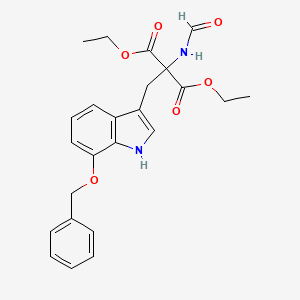

(4S)-4-[[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19)/t12-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGCHSMZXKNGCK-JHFOHIRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。